molecular formula C13H9Cl2NO B1463319 2-(2,6-Dichlorobenzoyl)-4-methylpyridine CAS No. 1187165-49-6

2-(2,6-Dichlorobenzoyl)-4-methylpyridine

Cat. No.: B1463319
CAS No.: 1187165-49-6
M. Wt: 266.12 g/mol
InChI Key: CANZZZRTGXZRPQ-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorobenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a dichlorobenzoyl group attached to a methylpyridine ring

Properties

IUPAC Name

(2,6-dichlorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-5-6-16-11(7-8)13(17)12-9(14)3-2-4-10(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANZZZRTGXZRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorobenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2,6-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction is monitored closely to maintain optimal conditions and maximize yield. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and a catalyst, leading to the formation of 2,6-dichlorobenzoic acid and 4-methylpyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, potentially leading to carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduced forms, such as alcohols or amines, depending on the specific reduction conditions.

Scientific Research Applications

2-(2,6-Dichlorobenzoyl)-4-methylpyridine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzoyl chloride: A precursor used in the synthesis of 2-(2,6-Dichlorobenzoyl)-4-methylpyridine.

    4-Methylpyridine: The pyridine derivative used as a starting material in the synthesis.

    2,6-Dichlorobenzoic acid: A related compound that can be formed through hydrolysis.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both the dichlorobenzoyl and methylpyridine groups. This combination imparts unique chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Biological Activity

2-(2,6-Dichlorobenzoyl)-4-methylpyridine is a compound of significant interest in the fields of pharmacology and toxicology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H9Cl2NOC_{13}H_9Cl_2NO. The compound features a pyridine ring substituted with a dichlorobenzoyl group and a methyl group. The presence of chlorine atoms enhances its reactivity, making it a compound of interest in various chemical and pharmaceutical applications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Potential to inhibit tumor growth in specific cancer cell lines.
  • Interaction with Biological Targets : Modulates the activity of nuclear receptors and other enzymes involved in metabolic processes.

The mechanism by which this compound exerts its biological effects involves:

  • Receptor Modulation : It interacts with specific molecular targets such as nuclear receptors, influencing gene expression related to metabolic processes.
  • Enzyme Inhibition : Acts as an inhibitor or modulator of certain enzymes, leading to alterations in cellular processes.

Case Studies

  • Anticancer Activity :
    • A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation in HeLa and A549 cells, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy :
    • Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited strong inhibitory effects, indicating its potential use in developing new antimicrobial agents.

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits growth in HeLa and A549 cells
Receptor InteractionModulates nuclear receptor activity

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(2,4-Dichlorobenzoyl)-4-methylpyridineC13H9Cl2NOC_{13}H_9Cl_2NODifferent dichlorobenzoyl substitution pattern
5-(Pyrimidin-2-yloxy)benzoic acidC18H11Cl2N3O4C_{18}H_{11}Cl_2N_3O_4Contains additional functional groups

Safety Considerations

While exploring the potential applications of this compound, it is crucial to handle it with caution due to limited information on its safety profile. Standard laboratory safety protocols should be followed when working with this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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